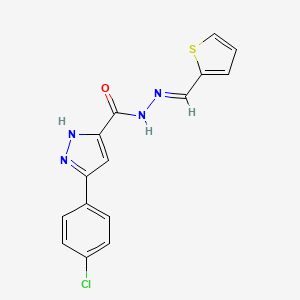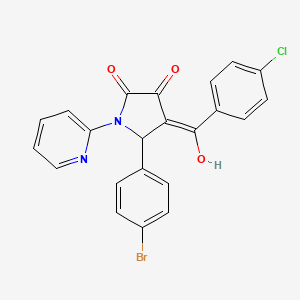
3-hydroxy-1-methyl-4-(4-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
Descripción general
Descripción
3-hydroxy-1-methyl-4-(4-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one, also known as HMP, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various areas of study. HMP is a member of the pyrrolone family of compounds and has a unique molecular structure that makes it an interesting subject for further investigation.
Mecanismo De Acción
The mechanism of action of 3-hydroxy-1-methyl-4-(4-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the inflammatory response. Additionally, this compound has been shown to modulate the activity of certain ion channels in the body, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on the body. In addition to its anti-inflammatory and analgesic properties, this compound has been shown to possess antioxidant activity, which may help to protect the body against oxidative stress. Additionally, this compound has been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its effects on pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-hydroxy-1-methyl-4-(4-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one in laboratory experiments is its relatively simple synthesis process, which makes it easy to produce in large quantities. Additionally, this compound has been shown to be relatively stable under a variety of conditions, which makes it a useful tool for investigating the effects of different compounds on biological systems. However, one limitation of using this compound in laboratory experiments is its relatively narrow range of applications, as it has primarily been investigated for its anti-inflammatory and analgesic properties.
Direcciones Futuras
There are a number of potential future directions for research on 3-hydroxy-1-methyl-4-(4-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one. One area of interest is in the development of new drugs based on the structure of this compound, which may have improved efficacy and fewer side effects than existing medications. Additionally, this compound may be investigated for its potential use in the treatment of other diseases, such as neurodegenerative disorders or autoimmune diseases. Finally, further research may be needed to fully understand the mechanism of action of this compound and its effects on the body.
Aplicaciones Científicas De Investigación
3-hydroxy-1-methyl-4-(4-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been the subject of numerous scientific studies due to its potential applications in various fields of research. One area of interest is in the field of medicinal chemistry, where this compound has been shown to possess anti-inflammatory and analgesic properties. Additionally, this compound has been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.
Propiedades
IUPAC Name |
(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-1-methyl-5-phenylpyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-12-8-10-14(11-9-12)17(21)15-16(13-6-4-3-5-7-13)20(2)19(23)18(15)22/h3-11,16,21H,1-2H3/b17-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQWLRSCAVZACB-BMRADRMJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C)C3=CC=CC=C3)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-(2-{[3-(2-naphthyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B3886857.png)

![1-pyrazolo[1,5-a]pyrimidin-3-yl[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B3886876.png)
![4-[{[(2,4-dichlorobenzyl)oxy]imino}(4-morpholinyl)methyl]-1,2,5-oxadiazol-3-amine](/img/structure/B3886880.png)


![5-{[5-(2-hydroxy-5-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3886893.png)
![N-[4-(dimethylamino)benzylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B3886899.png)

![N-{1-[(tert-butylamino)carbonyl]-2-methylpropyl}-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B3886917.png)


![N'-[4-(dimethylamino)benzylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B3886945.png)

